molecular formula C10H6FNO2 B049480 6-Fluoroquinoline-3-carboxylic acid CAS No. 116293-90-4

6-Fluoroquinoline-3-carboxylic acid

Cat. No. B049480
M. Wt: 191.16 g/mol
InChI Key: WZTBLZIAYMSIOJ-UHFFFAOYSA-N
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Description

6-Fluoroquinoline-3-carboxylic acid is a compound that has been the subject of various studies due to its significance in medicinal chemistry, particularly in the development of antibacterial agents.

Synthesis Analysis

The synthesis of 6-Fluoroquinoline-3-carboxylic acid derivatives often involves complex chemical reactions. For instance, Koga et al. (1980) described the synthesis of polysubstituted 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, including 1-ethyl-6-fluoro derivatives, showing significant antibacterial activity (Koga et al., 1980).

Molecular Structure Analysis

The molecular structure of 6-Fluoroquinoline-3-carboxylic acid derivatives has been studied extensively. Bálint et al. (1999) synthesized flumequine, a compound derived from 6-fluoroquinoline, and analyzed its absolute configuration and intermediates (Bálint et al., 1999).

Chemical Reactions and Properties

Chemical reactions involving 6-Fluoroquinoline-3-carboxylic acid are diverse. For instance, Al-huniti et al. (2007) synthesized substituted hexahydro [1,4]thiazepino[2,3-h]quinoline-9-carboxylic acid and its tetrahydroquino[7,8-b]benzothiazepine homolog via thermal lactamization and other reactions (Al-huniti et al., 2007).

Physical Properties Analysis

The physical properties of 6-Fluoroquinoline-3-carboxylic acid derivatives have been studied in various contexts, such as in the synthesis of novel quinolone-based antibacterials by Inagaki et al. (2004), which explored their properties in the context of drug development (Inagaki et al., 2004).

Scientific Research Applications

  • Synthesis and Biological Activity : A study by Ziegler et al. (1988) demonstrates the potential of a derivative of 6-Fluoroquinoline-3-carboxylic acid as a versatile intermediate for synthesizing various hydrazone, pyrazole, and dihydro compounds, indicating its utility in creating biologically active substances (Ziegler, Kuck, Harris, & Lin, 1988).

  • Antibacterial Applications : Research by Rádl (1994) presents a method for synthesizing a compound derived from 6-Fluoroquinoline-3-carboxylic acid, showcasing its utility in developing antibacterial agents (Rádl, 1994).

  • Antimicrobial Drug Potential : Glushkov, Marchenko, and Levshin (1997) found that 1-substituted 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids, related to 6-Fluoroquinoline-3-carboxylic acid, show high antibacterial activity in the fluoroquinolone series, suggesting their potential as antimicrobial drugs (Glushkov, Marchenko, & Levshin, 1997).

  • Biomedical Analysis Applications : Hirano et al. (2004) discovered that 6-Methoxy-4-quinolone, a novel stable fluorophore related to 6-Fluoroquinoline, exhibits strong fluorescence in a wide pH range, making it useful for biomedical analysis and fluorescent labeling reagents (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).

  • Antibacterial and Anticancer Agents : A study by Al-Trawneh et al. (2010) highlights the synthesis and biological evaluation of tetracyclic fluoroquinolones, indicating their potential as dual acting antibacterial and anticancer agents (Al-Trawneh, Zahra, Kamal, El-Abadelah, Zani, Incerti, Cavazzoni, Alfieri, Petronini, & Vicini, 2010).

Safety And Hazards

The safety information available indicates that 6-Fluoroquinoline-3-carboxylic acid may cause eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

6-fluoroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTBLZIAYMSIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588889
Record name 6-Fluoroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroquinoline-3-carboxylic acid

CAS RN

116293-90-4
Record name 6-Fluoroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoroquinoline-3-carboxylic acid
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Synthesis routes and methods

Procedure details

3 N aqueous sodium hydroxide (5 mL, 15 mmol) was added to a solution of 6-fluoro-quinoline-3-carboxylic acid ethyl ester (2.2 g, 10 mmol) in methanol (50 mL). A heavy precipitate developed, and the mixture was diluted with an additional 50 mL of methanol to facilitate stirring. The mixture was stirred for 3 hours, then neutralized with of 1N hydrochloric acid (15 mL). The methanol was evaporated in vacuo, and the slurry diluted with water. The product was collected by filtration and washed with water, to give the product, 1.76 g (92%) as a colorless solid. MS: m/z 192.1 (MH+).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RG Glushkov, NB Marchanko, IB Levshin… - Pharmaceutical …, 1997 - Springer
… These compounds, albeit having activity comparable to that of the 4-oxo-6-fluoroquinoline-3carboxylic acid derivatives, are virtually free of the side effect characteristic of the latter group…
Number of citations: 4 link.springer.com
M Fekadu, D Zeleke, B Abdi, A Guttula… - BMC …, 2022 - bmcchem.biomedcentral.com
Quinolines have demonstrated various biological activities such as antimalarial, antibacterial and anticancer. Hence, compounds with such scaffold have been used as lead in drug …
Number of citations: 7 bmcchem.biomedcentral.com
SM Yang, NJ Martinez, A Yasgar… - Journal of medicinal …, 2018 - ACS Publications
… To a mixture of 4-chloro-6-fluoroquinoline-3-carboxylic acid (16a, 451 mg, 2 mmol), cyclopropyl(piperazin-1-yl)methanone, HCl (477 mg, 2.50 mmol), and HATU (951 mg, 2.50 mmol) …
Number of citations: 67 pubs.acs.org
IPJ Höglund, S Silver, MT Engström… - Journal of medicinal …, 2006 - ACS Publications
… purified by flash chromatography (CH 2 Cl 2 /MeOH = 19:1) to obtain 0.586 g (63%, 1.39 mmol) of (R)-4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]-6-fluoroquinoline-3-carboxylic acid …
Number of citations: 57 pubs.acs.org
CA Boateng, OM Bakare, J Zhan… - Journal of medicinal …, 2015 - ACS Publications
… Compound 27 was synthesized according to general method A using 13c (427 mg, 1.62 mmol) and commercially available 6-fluoroquinoline-3-carboxylic acid (301 mg, 1.57 mmol). …
Number of citations: 53 pubs.acs.org
B Medapi, P Suryadevara, J Renuka, JP Sridevi… - European journal of …, 2015 - Elsevier
Mycobacterial DNA gyrase B subunit has been identified to be one of the potentially underexploited drug targets in the field of antitubercular drug discovery. In the present study, we …
Number of citations: 48 www.sciencedirect.com
SJ Watowich… - 2016 - apps.dtic.mil
Nicotinamide N-methyltransferase NNMT has been implicated in osteoarthritis, metabolic disorders, cardiovascular disease, cancer, kidney disease, and Parkinsons disease that impact …
Number of citations: 2 apps.dtic.mil

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